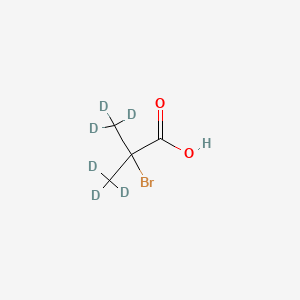

2-Bromoisobutyric-d6 Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSPGBOGLXKMDU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity and Physicochemical Properties

2-Bromoisobutyric-d6 Acid is the deuterated form of 2-Bromoisobutyric Acid. medchemexpress.commedchemexpress.cn The six hydrogen atoms on the two methyl groups are replaced with deuterium (B1214612). lgcstandards.com This isotopic substitution makes it a valuable tool in various research applications.

| Property | Value |

| CAS Number | 1219795-23-9 pharmaffiliates.comusbio.net |

| Molecular Formula | C₄HD₆BrO₂ pharmaffiliates.compharmaffiliates.com |

| Molecular Weight | 173.04 g/mol pharmaffiliates.compharmaffiliates.com |

| Appearance | Colorless Solid pharmaffiliates.com |

| Synonyms | 2-Bromo-2-methyl-propanoic-d6 Acid, α-Bromo-isobutyric-d6 Acid lgcstandards.compharmaffiliates.com |

Synthesis and Manufacturing

The synthesis of isotopically labeled compounds like 2-Bromoisobutyric-d6 Acid can be achieved through two primary methods. One approach involves using commercially available precursors that already contain the desired isotope and then proceeding with the necessary chemical reactions to arrive at the final product. symeres.com The other common method, particularly for deuterium-labeled molecules, is through hydrogen/deuterium (B1214612) exchange reactions. symeres.comacs.org

For this compound specifically, a common synthetic route would likely involve the deuteration of isobutyric acid or a related precursor, followed by bromination at the alpha-position. The starting materials would include a source of deuterium, such as deuterated water (D₂O) or a deuterated solvent, and a brominating agent.

Quantitative and Mechanistic Research Applications of 2 Bromoisobutyric D6 Acid

Role as an Internal Standard in Advanced Analytical Chemistry

In the realm of quantitative analysis, the use of a reliable internal standard is paramount for achieving accuracy and precision, especially within complex sample compositions. 2-Bromoisobutyric-d6 acid is an ideal internal standard for the quantification of its non-labeled counterpart, 2-bromoisobutyric acid, and structurally related analytes. The key advantage of using a deuterated standard is that it exhibits nearly identical chemical and physical properties to the analyte of interest, including extraction efficiency, chromatographic retention time, and ionization response, yet is distinguishable by its higher mass-to-charge ratio (m/z) in mass spectrometry.

Mass Spectrometry-Based Quantification in Complex Matrices

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for detecting and quantifying compounds in intricate biological and environmental samples. However, the accuracy of these measurements can be compromised by "matrix effects," where other components in the sample suppress or enhance the ionization of the target analyte, leading to inaccurate results.

The addition of a known quantity of this compound to a sample at the beginning of the preparation process allows for the correction of these matrix effects. Since the deuterated standard and the native analyte behave almost identically during sample preparation and analysis, any variations in signal intensity due to matrix effects will affect both compounds proportionally. By calculating the ratio of the analyte's signal to the internal standard's signal, a more accurate quantification can be achieved.

Table 1: Illustrative Data for Quantification of 2-Bromoisobutyric Acid in a Complex Matrix using this compound as an Internal Standard

| Sample ID | Analyte Peak Area (A) | Internal Standard Peak Area (IS) | Response Ratio (A/IS) | Calculated Concentration (µg/mL) |

| Blank | 0 | 1,050,000 | 0.000 | 0.00 |

| Cal 1 (0.1 µg/mL) | 52,000 | 1,030,000 | 0.050 | 0.10 |

| Cal 2 (0.5 µg/mL) | 265,000 | 1,060,000 | 0.250 | 0.50 |

| Cal 3 (1.0 µg/mL) | 540,000 | 1,080,000 | 0.500 | 1.00 |

| QC Low (0.2 µg/mL) | 108,000 | 1,040,000 | 0.104 | 0.21 |

| QC High (0.8 µg/mL) | 424,000 | 1,060,000 | 0.400 | 0.80 |

| Test Sample 1 | 189,000 | 1,050,000 | 0.180 | 0.36 |

| Test Sample 2 | 318,000 | 1,060,000 | 0.300 | 0.60 |

This table provides a hypothetical representation of data obtained in a typical LC-MS/MS experiment. The response ratio is used to construct a calibration curve, from which the concentrations of the quality control (QC) and test samples are determined.

Method Validation and Calibration in Quantitative Analytical Research

Analytical method validation is a critical process to ensure that a newly developed analytical procedure is accurate, precise, reproducible, and suitable for its intended purpose. The use of isotopically labeled internal standards like this compound is highly recommended during the validation of chromatographic and mass spectrometric methods.

During validation, parameters such as linearity, accuracy, precision, and recovery are assessed. By incorporating this compound into calibration standards, quality control samples, and test samples, the robustness of the method can be rigorously evaluated. The consistency of the internal standard's signal across different runs and sample types provides confidence in the reliability of the analytical data.

Table 2: Illustrative Method Validation Parameters for a Quantitative Assay

| Validation Parameter | Acceptance Criteria | Result with Internal Standard |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -5.2% to +8.5% |

| Precision (%RSD) | ≤ 15% | ≤ 9.8% |

| Recovery (%) | Consistent and reproducible | 85-95% |

This table presents typical acceptance criteria and hypothetical results for a validated analytical method, demonstrating the performance enhancements achieved by using a deuterated internal standard.

Utilization in Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool used to investigate the mechanisms of chemical reactions. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope at the same position. By measuring the change in reaction rate upon isotopic substitution, researchers can gain insights into bond-breaking and bond-forming steps in the reaction mechanism.

Elucidation of Reaction Mechanisms Through Isotopic Substitution

The substitution of hydrogen with deuterium (B1214612) in 2-bromoisobutyric acid to give this compound can be used to probe the mechanism of reactions involving this molecule. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. The C-D bond is stronger than the C-H bond, and thus requires more energy to break. If a C-H bond at one of the methyl groups of 2-bromoisobutyric acid is cleaved during the slowest step of a reaction, the reaction rate will be significantly slower for this compound, resulting in a KIE value (kH/kD) greater than 1.

Conversely, a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization or steric environment at the labeled position during the reaction.

Investigating Rate-Determining Steps and Transition State Structures

For example, in a reaction where a base removes a proton from a methyl group of 2-bromoisobutyric acid in the rate-determining step, a large primary KIE would be expected. The observation of a significant KIE would support a mechanism where C-H bond breaking is kinetically significant. The absence of a significant KIE would suggest that this step is not rate-limiting.

Table 3: Hypothetical Kinetic Isotope Effect Data for a Reaction of 2-Bromoisobutyric Acid

| Reaction Condition | Rate Constant with 2-Bromoisobutyric Acid (kH) (s⁻¹) | Rate Constant with this compound (kD) (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| Base-catalyzed Elimination | 1.5 x 10⁻⁴ | 2.5 x 10⁻⁵ | 6.0 |

| Nucleophilic Substitution | 3.2 x 10⁻³ | 3.1 x 10⁻³ | 1.03 |

This illustrative table shows how KIE data can distinguish between different reaction mechanisms. The large KIE for the elimination reaction suggests that C-H bond cleavage is part of the rate-determining step, whereas the KIE near unity for the substitution reaction indicates it is not.

Application in Mechanistic Pathway Elucidation through Deuterium Tracing

The isotopic labeling of molecules with deuterium, a heavy and stable isotope of hydrogen, serves as a powerful tool for elucidating reaction mechanisms. The substitution of hydrogen with deuterium in a reactant molecule, such as in this compound, can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE provides valuable insights into the transition state of the rate-determining step of a reaction, helping to distinguish between proposed mechanistic pathways.

This compound, in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, is particularly useful for probing secondary kinetic isotope effects. A secondary KIE arises when the isotopically labeled atom is not directly involved in bond making or breaking in the rate-determining step. Instead, the effect originates from changes in the vibrational frequencies of bonds to the isotopic atom as the hybridization of the adjacent carbon atom changes during the reaction.

In the context of reactions initiated by 2-bromoisobutyric acid and its derivatives, such as Atom Transfer Radical Polymerization (ATRP), the cleavage of the carbon-bromine (C-Br) bond is a key step. The carbon atom attached to the bromine is referred to as the α-carbon. The methyl groups are at the β-position. While the C-D bonds in this compound are not broken during the initiation of polymerization, their vibrational frequencies can be affected by changes at the α-carbon.

The transition state of the initiation step in ATRP involves the homolytic cleavage of the C-Br bond, leading to the formation of a radical species. This process is accompanied by a change in the hybridization of the α-carbon from sp³ to sp². This rehybridization alters the vibrational modes of the adjacent C-D bonds in the deuterated methyl groups. By comparing the rate of polymerization initiated by 2-Bromoisobutyric acid with that initiated by this compound, a secondary KIE can be measured.

A non-unity KIE (kH/kD ≠ 1) would provide strong evidence for a change in the electronic and steric environment of the α-carbon in the transition state, consistent with the accepted mechanism of ATRP which proceeds through a radical pathway. For instance, an inverse KIE (kH/kD < 1) is often observed when the hybridization changes from sp² to sp³, while a normal KIE (kH/kD > 1) is typical for an sp³ to sp² change. The magnitude of this effect can further refine the understanding of the transition state's structure.

Deuterium-labeling experiments, in conjunction with other techniques like trapping experiments with radical scavengers (e.g., TEMPO), have been instrumental in confirming the radical nature of intermediates in controlled polymerization reactions. researchgate.net The use of deuterated initiators allows for a nuanced investigation into the subtle electronic and steric effects that govern the kinetics and mechanism of these complex chemical transformations.

Below is a table summarizing the expected type of kinetic isotope effect and its mechanistic implication in a hypothetical study using this compound in a polymerization reaction.

| Reaction Studied | Isotopically Labeled Position | Observed KIE (kH/kD) | Interpretation | Mechanistic Insight |

| Initiation of ATRP | Methyl groups (β-position) | Normal (>1) | Loosening of C-D bending vibrations in the transition state | Supports sp³ to sp² rehybridization at the α-carbon, consistent with radical formation. |

| Chain Transfer Reaction | Methyl groups (β-position) | Varies | Depends on the nature of the transition state of the transfer step | Can help differentiate between different chain transfer mechanisms. |

2 Bromoisobutyric D6 Acid in Controlled Radical Polymerization Research

Deuterated 2-Bromoisobutyric Acid as an Initiator for Atom Transfer Radical Polymerization (ATRP)

2-Bromoisobutyric-d6 acid, a deuterated isotopologue of the common atom transfer radical polymerization (ATRP) initiator 2-bromoisobutyric acid, serves as a valuable tool in polymer chemistry. Its primary application lies not in creating novel polymers with fundamentally different bulk properties, but rather in providing deep mechanistic insights into the polymerization process itself. By strategically replacing hydrogen atoms with deuterium (B1214612) on the initiator molecule, researchers can leverage the kinetic isotope effect (KIE) to probe the intricacies of reaction kinetics and mechanisms. ATRP is a robust method for synthesizing well-defined polymers, and the use of isotopically labeled initiators like this compound enhances its utility as a subject of precise mechanistic study. cmu.edunih.gov

Impact of Deuteration on ATRP Initiation Efficiency and Control

The substitution of hydrogen with deuterium at the methyl groups of 2-bromoisobutyric acid to form this compound introduces a secondary kinetic isotope effect (SKIE). The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and more stable. wikipedia.org In the context of ATRP initiation, the activation step involves the homolytic cleavage of the carbon-bromine (C-Br) bond, catalyzed by a transition metal complex, typically copper(I). wikipedia.org While the C-D bonds are not directly broken in this step, their presence influences the stability of the resulting radical and the transition state leading to it.

The following table illustrates typical data from a controlled ATRP of a monomer like methyl methacrylate, showing the high degree of control achievable. While specific data for this compound is not widely published, the goal would be to achieve similarly low PDI values.

| Entry | Monomer | Initiator | Mₙ (theoretical) | Mₙ (experimental) | PDI (Mₙ/Mₙ) |

| 1 | Methyl Methacrylate | Ethyl 2-bromoisobutyrate | 20,000 g/mol | 19,500 g/mol | 1.15 |

| 2 | Styrene | 1-Phenylethyl bromide | 15,000 g/mol | 14,800 g/mol | 1.10 |

| 3 | n-Butyl Acrylate | Methyl 2-bromopropionate | 25,000 g/mol | 24,200 g/mol | 1.20 |

| This table presents representative data for well-controlled ATRP systems to illustrate the typical low polydispersity (PDI) and agreement between theoretical and experimental molecular weights (Mₙ) that are hallmarks of this technique. cmu.educmu.edusciencepublishinggroup.com |

Synthesis of Deuterium-Labeled Polymeric Architectures via ATRP

ATRP is a premier technique for creating complex and well-defined polymer architectures due to its tolerance of various functional groups and the "living" nature of the polymerization, which keeps a reactive halogen at the chain end. techconnect.orgcmu.edu Using a deuterated initiator like this compound allows for the precise placement of a deuterium label at the alpha-terminus (the starting point) of every polymer chain.

The use of functional initiators is a cornerstone of ATRP for producing polymers with specific end-groups. cmu.edunih.gov this compound, with its carboxylic acid moiety, is itself a functional initiator. This allows for the synthesis of polymers with a deuterated alpha-terminus and a carboxylic acid group, which can then be used for subsequent bioconjugation or attachment to surfaces. The radical nature of ATRP means it is compatible with a wide array of monomers containing various functionalities, enabling the creation of well-defined, alpha-deuterated functional polymers. cmu.edu

The high degree of chain-end fidelity in ATRP makes it exceptionally well-suited for synthesizing block copolymers. cmu.educmu.edu A polymer synthesized using this compound acts as a macroinitiator for the polymerization of a second monomer. This results in a diblock copolymer with a deuterium-labeled block precisely at the beginning of the first segment. This method provides access to a variety of deuterated block copolymer structures. polymersource.ca Similarly, graft copolymers can be prepared by using a polymer backbone that has initiator sites from which deuterated polymer chains can be grown, or by using a deuterated macromonomer in a "grafting through" approach.

| Copolymer Architecture | Synthesis Strategy using Deuterated Initiator |

| Diblock Copolymer | 1. Polymerize monomer A using this compound. 2. Use the resulting α-deuterated polymer as a macroinitiator to polymerize monomer B. |

| Triblock Copolymer | Use a difunctional deuterated initiator to grow chains of monomer A from both ends, followed by chain extension with monomer B. |

| Graft Copolymer | Use a polymer backbone with pendant ATRP initiating sites to grow side chains using a deuterated monomer. (Note: this labels the side chains, not the initiation point). |

Telechelic polymers are polymers that have two functional end-groups. Using a difunctional initiator derived from deuterated components allows for the synthesis of polymers that are deuterated at both alpha-termini. Furthermore, the bromine atom at the omega-terminus (the growing end) of the polymer chain after ATRP can be chemically transformed into another functional group. escholarship.org This combination of a functional, deuterated initiator and post-polymerization modification of the other chain end provides a robust route to α,ω-telechelic polymers with a specific deuterium label at the starting end.

Mechanistic Insights into ATRP Kinetics with Deuterated Initiators

The primary scientific value of using initiators like this compound is to probe the mechanism of polymerization. The existence of a kinetic isotope effect is considered strong evidence that a C-H (or in this case, C-Br) bond is being broken or formed in the rate-determining step of a reaction. cdnsciencepub.com In ATRP, the observation of a KIE provides evidence for the proposed radical mechanism. cmu.edu

By comparing the polymerization kinetics of a monomer using this compound versus its non-deuterated counterpart under identical conditions, one can determine the KIE for the initiation step. This experiment involves measuring the rate constants of activation (k_act) for both initiators. A KIE value (k_H / k_D) different from 1 would indicate that the isotopic substitution influences the rate of the C-Br bond cleavage. While this is a secondary KIE (as C-D bonds are not broken), it provides high-precision data on the transition state of the activation step. wikipedia.org Such studies are crucial for refining computational models of the ATRP transition state and for understanding how subtle electronic and steric factors, influenced by the initiator's structure, govern the entire polymerization process. nih.govcmu.edu

Bioconjugation and Biomedical Polymer Synthesis Utilizing Deuterated Initiators

The use of deuterated initiators, such as this compound, in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) has opened new avenues for the synthesis of advanced biomaterials. This section explores the design of deuterated initiators for bioconjugation, the synthesis of deuterium-labeled polymer-biomolecule conjugates, and the application of grafting approaches to functionalize biomacromolecules.

Design and Application of Deuterated Peptide/Protein-Based ATRP Initiators

The precise control over polymer architecture offered by ATRP makes it a valuable tool for creating sophisticated polymer-protein conjugates. researchgate.net The "grafting from" approach, where polymers are grown from initiator sites on a biomolecule, is a common strategy. nih.govresearchgate.net In this context, deuterated initiators derived from this compound are designed to be attached to specific sites on peptides and proteins, transforming them into macroinitiators.

The design of these initiators often involves modifying this compound to include a reactive group that can covalently bond to amino acid residues on a protein, such as lysines. researchgate.net One common strategy is the use of N-Hydroxysuccinimide (NHS) esters of the deuterated initiator, which react with primary amine groups on the protein surface. google.com The incorporation of deuterium into the initiator structure provides a unique spectroscopic signature that can be used for characterization and to study the behavior of the resulting bioconjugate without significantly altering its chemical properties. acs.org

The application of these deuterated peptide/protein-based macroinitiators in ATRP allows for the synthesis of polymer-protein hybrids with well-defined polymer chains. nih.gov This method has been used to create conjugates with enhanced stability, thermo-responsiveness, and specific binding capabilities. nih.gov The deuterium labeling serves as a non-invasive probe to monitor the conjugate's biodistribution and metabolism.

| Initiator Design Strategy | Reactive Group | Target Biomolecule Residue | Key Advantage of Deuteration |

| NHS-ester functionalization | N-Hydroxysuccinimide | Lysine (primary amines) | Spectroscopic handle for characterization |

| Biotin functionalization | Biotin | Streptavidin | Site-specific initiation |

| Amide bond formation | Carboxylic acid (activated) | N-terminus, Lysine | Stable linkage |

Synthesis of Deuterium-Labeled Polymer-Biomolecule Conjugates

The synthesis of deuterium-labeled polymer-biomolecule conjugates via ATRP initiated by this compound derivatives allows for the creation of materials with tailored properties for biomedical applications. nih.govgoogle.com The polymerization is typically carried out in aqueous media under mild conditions to preserve the structure and function of the biomolecule. nih.gov

The resulting deuterium-labeled polymer-biomolecule conjugates are purified to remove unreacted monomers and catalysts. The presence of the deuterium label facilitates characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry, allowing for precise determination of the polymer's molecular weight and the degree of conjugation. acs.org

| Monomer Type | Resulting Polymer Property | Biomedical Application |

| Oligo(ethylene glycol) methacrylate | Hydrophilic, "stealth" properties | Drug delivery, reduced immunogenicity |

| N-isopropylacrylamide | Thermo-responsive | Smart drug delivery, tissue engineering |

| Carboxybetaine methacrylate | Zwitterionic, anti-fouling | Biocompatible coatings, biosensors |

Grafting Approaches for Functionalizing Biomacromolecules with Deuterated Polymeric Segments

The "grafting from" approach is a powerful technique for functionalizing biomacromolecules with well-defined polymeric segments. cmu.edu This method involves first attaching a deuterated initiator, such as a derivative of this compound, to the surface of a biomacromolecule. researchgate.net Subsequently, a controlled radical polymerization, most commonly ATRP, is initiated from these surface-bound initiators. nih.gov

This strategy offers several advantages over "grafting to" methods, where pre-formed polymer chains are attached to the biomolecule. The "grafting from" approach allows for the formation of a high density of polymer chains on the biomacromolecule's surface, creating a "brush-like" architecture. cmu.edu This dense polymer shell can effectively shield the biomolecule, enhancing its stability and protecting it from enzymatic degradation.

| Grafting Approach | Key Feature | Advantage |

| "Grafting from" | Polymerization initiated from surface-bound initiators | High graft density, well-defined polymer chains |

| "Grafting to" | Attachment of pre-formed polymer chains | Simpler synthesis of the polymer component |

| "Grafting through" | Copolymerization of a macromonomer | Incorporation of pre-defined polymer side chains |

2 Bromoisobutyric D6 Acid As a Synthetic Reagent and Building Block in Organic Chemistry

Utilization in the Synthesis of Deuterium-Labeled Organic Molecules

2-Bromoisobutyric-d6 acid serves as a crucial building block for introducing deuterium (B1214612) into larger organic molecules. researchgate.net The synthesis of deuterium-labeled compounds is of significant interest for several reasons, including their use as internal standards in mass spectrometry, for probing reaction mechanisms, and for potentially altering the metabolic pathways of pharmacologically active compounds. medchemexpress.cnzeochem.com

One notable application is in the preparation of deuterium-labeled polymers. For instance, it can be used as an initiator in Atom Transfer Radical Polymerization (ATRP) to create polymers with deuterated end-groups. researchgate.net This technique allows for precise control over the polymer architecture and the specific placement of the isotopic label. The resulting deuterated polymers can be used in a variety of material science applications and for studying polymer dynamics.

Furthermore, this compound is employed in the synthesis of labeled bioactive molecules. For example, isotope-labeled 2-Bromoisobutyric Acid has been utilized in the functionalization of nanoparticles for biomedical applications, such as tumor cell sorting. pharmaffiliates.com The presence of deuterium can be advantageous in pharmaceutical research as it can lead to a longer metabolic half-life of a drug due to the kinetic isotope effect. zeochem.com

Investigations of Deuterium's Influence on Reaction Selectivity and Yield

The replacement of hydrogen with deuterium can influence the rate and selectivity of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The C-D bond is stronger than the C-H bond, meaning it requires more energy to be broken. libretexts.org This difference in bond strength can lead to observable changes in reaction outcomes when a deuterated reagent like this compound is used.

Types of Kinetic Isotope Effects (KIEs)

| KIE Type | Description | Typical kH/kD Values |

| Primary KIE | Observed when the bond to the isotope is broken in the rate-determining step. | > 1 (Normal) researchgate.net |

| Secondary KIE | Observed when the bond to the isotope is not broken but is located at or near the reaction center. | Can be normal (>1) or inverse (<1) wikipedia.org |

Research has shown that even when the deuterated bond is not directly involved in the reaction (a secondary kinetic isotope effect), it can still impact the reaction's selectivity. For example, in nucleophilic substitution reactions, the presence of deuterium at the α- or β-position to the leaving group can alter the reaction pathway, favoring one stereoisomer over another. wikipedia.org While specific studies focusing solely on the influence of this compound on selectivity and yield are not extensively documented in publicly available literature, the principles of KIE suggest that its use could lead to different product distributions compared to its non-deuterated analog. researchgate.netprinceton.edu The magnitude of these effects would depend on the specific reaction mechanism. wikipedia.org

Precursor in the Development of Other Deuterated Intermediates

This compound is a versatile precursor for the synthesis of other valuable deuterated building blocks. researchgate.net Its carboxylic acid and bromo functionalities allow for a wide range of chemical transformations, enabling the creation of more complex deuterated molecules.

For example, the carboxylic acid group can be converted into esters, amides, or other functional groups, while the bromine atom can be displaced through nucleophilic substitution reactions. These transformations allow for the incorporation of the deuterated isobutyryl moiety into a variety of molecular scaffolds. This is particularly useful in the synthesis of deuterated versions of known pharmacologically active compounds or in the creation of novel deuterated materials. zeochem.com The ability to generate a library of deuterated intermediates from a single precursor like this compound is a significant advantage in the field of isotopic labeling.

Advanced Theoretical and Computational Studies on Deuterated Systems

Quantum Mechanical Calculations for Deuterium-Containing Molecules

Quantum mechanical (QM) calculations offer profound insights into the subtle yet significant effects of isotopic substitution on molecular properties. For deuterium-containing molecules like 2-bromoisobutyric-d6 acid, these computational methods are invaluable for understanding changes in structure, vibrational frequencies, and energetics that arise from the increased mass of deuterium (B1214612) compared to protium (B1232500).

At the heart of these calculations is the Born-Oppenheimer approximation, which separates the motion of electrons and nuclei. icm.edu.pl While the potential energy surface of a molecule is independent of isotopic composition, the vibrational energy levels are mass-dependent. icm.edu.pl The substitution of hydrogen with deuterium leads to lower zero-point vibrational energies (ZPVE) for C-D bonds compared to C-H bonds. This difference in ZPVE is a primary driver of kinetic and equilibrium isotope effects.

Theoretical calculations, often employing Density Functional Theory (DFT), can predict these differences with considerable accuracy. acs.org For instance, DFT calculations have been used to model the free-radical additions in atom transfer radical polymerization (ATRP), a process where initiators structurally related to 2-bromoisobutyric acid are common. acs.orgacs.org These calculations can elucidate the transition state geometries and predict kinetic isotope effects (KIEs) that are in good agreement with experimental values. acs.orgacs.org

Table 1: Comparison of Calculated Isotope Effects in Polymerization

| Isotope Effect Type | System | Calculated Value | Experimental Value | Reference |

| 13C KIE | ATRP of Methyl Methacrylate | Consistent with free-radical process | 1.010 ± 0.003 at 60 °C | acs.org |

Molecular Dynamics Simulations of Deuterated Polymer Systems

Molecular dynamics (MD) simulations provide a powerful lens through which to observe the structure and dynamics of complex systems, such as polymers, at an atomic level. mdpi.com For deuterated polymer systems, which might be synthesized using an initiator like this compound, MD simulations are instrumental in understanding how isotopic substitution influences macroscopic properties like crystallinity and chain dynamics. researchgate.net

A key advantage of MD simulations is the ability to model the time evolution of a system, capturing the intricate dance of atoms and molecules. mdpi.com When combined with neutron scattering experiments, MD simulations can validate and interpret experimental data, providing a more complete picture of polymer structure and motion. mdpi.comyoutube.com The use of deuterated components is particularly synergistic with neutron scattering, as the significant difference in the neutron scattering cross-sections of hydrogen and deuterium allows for selective highlighting of different parts of a polymer system. acs.org

Recent studies have shown that deuteration can have a tangible impact on the physical properties of polymers. For example, in poly(3-hexylthiophene) (P3HT), deuteration of the main chain was found to reduce crystallinity. researchgate.net Quantum molecular dynamics simulations revealed that this is a quantum nuclear effect stemming from differences in ZPVE and the correlation of dipole fluctuations between polymer chains. researchgate.net These simulations can model the inter-chain interactions and predict how isotopic purity affects the stability and properties of polymer crystals. researchgate.net

Table 2: Impact of Deuteration on Polymer Crystallinity

| Polymer System | Deuteration Position | Observed Effect on Crystallinity | Theoretical Explanation | Reference |

| Poly(3-hexylthiophene) (P3HT) | Main-chain | Significant reduction | Quantum nuclear effect (ZPVE and dipole fluctuation correlation) | researchgate.net |

Prediction of Isotopic Effects on Reactivity and Structure

The substitution of hydrogen with deuterium can lead to measurable changes in reaction rates, known as kinetic isotope effects (KIEs). These effects are a powerful tool for elucidating reaction mechanisms. libretexts.org Theoretical calculations are crucial for predicting and interpreting KIEs, providing insights into the transition state structure of a reaction. nih.gov

In reactions involving the cleavage of a C-H or C-D bond, a primary KIE is often observed, where the reaction proceeds slower for the deuterated compound. This is because the C-D bond has a lower ZPVE and is therefore stronger than the C-H bond, requiring more energy to break. libretexts.org For reactions where 2-bromoisobutyric acid or its derivatives are involved, such as elimination reactions or the initiation step of ATRP, understanding the KIE can confirm whether a C-H bond is broken in the rate-determining step. libretexts.orgpearson.com

For example, studies on ATRP have used KIEs to support a free-radical mechanism. acs.orgacs.orgcmu.edu The observed KIEs for ATRP were found to be identical to those for conventional free-radical polymerization, strongly suggesting that the metal catalyst is not directly involved in the monomer addition steps. acs.org

Beyond reaction rates, isotopic substitution also affects molecular structure. As previously mentioned, C-D bonds are shorter and stronger than C-H bonds. While these structural changes are small, they can have cumulative effects on the conformation and packing of molecules in condensed phases. Computational chemistry provides the tools to predict these subtle structural perturbations and their consequences for the physical and chemical properties of deuterated compounds like this compound. fugaku100kei.jp

Table 3: Predicted Kinetic Isotope Effects (KIE) for C-H/C-D Bond Cleavage

| Reaction Type | System | Predicted KIE (kH/kD) | Implication | Reference |

| Radical Step Growth Termination | Graphene Nanoribbon Synthesis on Au(111) | ~1.4 | C-H/D bond breaking in rate-determining step | nih.gov |

| E2 Elimination | 2-Bromopropane | 6.7 | C-H bond broken in the rate-determining step | libretexts.org |

Emerging Research Frontiers and Prospective Applications of 2 Bromoisobutyric D6 Acid

Development of Novel Synthetic Routes for Advanced Deuterium (B1214612) Incorporation

The synthesis of isotopically labeled compounds like 2-Bromoisobutyric-d6 Acid is crucial for their application in various research fields. Traditional methods for deuterium incorporation often involved base- or acid-catalyzed exchange of enolizable protons. unam.mx However, modern research focuses on developing more efficient, selective, and sustainable synthetic routes.

Novel strategies are emerging that utilize advanced catalytic systems and readily available deuterium sources, such as deuterium oxide (D₂O). researchgate.netrsc.org For instance, heterogeneous catalysts are being developed for practical deuterium incorporation into various organic substrates, including anilines, phenols, and heterocyclic compounds, using D₂O as the isotope source. researchgate.net Metal-catalyzed hydrothermal H/D exchange reactions, using catalysts like Platinum on carbon (Pt/C), have been successfully employed for the perdeuteration of fatty acids. europa.eu Another innovative approach involves the one-pot synthesis of deuterated heterocycles using calcium carbide as a safe and inexpensive source of deuterated acetylene (B1199291) when reacted with D₂O. rsc.org This method offers an atom-economical cycloaddition pathway for deuterium labeling, avoiding less efficient substitution reactions. rsc.org

For compounds like this compound, synthetic strategies may involve the deuteration of precursors. For example, a recently developed method for the deuteration of alkyl arenes under super basic conditions offers a cost-effective and selective route for producing starting materials for more complex syntheses. wipo.int The development of titanocene(III)-catalyzed precision deuteration of epoxides also represents a significant advancement in achieving site-specific deuterium incorporation. unam.mx These evolving synthetic methodologies are critical for producing highly deuterated compounds with precision, which is essential for their use in advanced research applications. researchgate.netacs.org

Expansion into Cutting-Edge Materials Science and Nanotechnology

The unique properties of deuterated compounds are increasingly being harnessed in materials science and nanotechnology. The substitution of hydrogen with deuterium can significantly influence the physical and structural properties of materials, an observation known as the geometric isotope effect (GIE). rsc.org This effect is particularly pronounced in hydrogen-bonded systems. rsc.org

A primary application for derivatives of 2-bromoisobutyric acid is as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers. wikipedia.orgdiva-portal.orgacs.org The non-deuterated form, 2-bromoisobutyric acid, and its esters are common initiators for the polymerization of monomers like methacrylates and acrylates. diva-portal.orgnih.gov

The use of the deuterated initiator, this compound, opens new avenues for research:

Mechanistic Studies: By using the deuterated initiator, researchers can study the kinetic isotope effect (KIE) on the polymerization process. This can provide insights into the reaction mechanism and the rate-determining steps of ATRP. osti.gov

Enhanced Material Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Incorporating deuterium into polymers can lead to materials with enhanced stability, for example, in optoelectronic applications where it can result in more stable active layer materials. unam.mx

Neutron Scattering Studies: Deuteration is a powerful tool in polymer science for studies using neutron scattering. The significant difference in neutron scattering lengths between protium (B1232500) (¹H) and deuterium (²H) allows for contrast matching techniques, enabling detailed structural analysis of polymer chains, blends, and interfaces. unam.mx

In nanotechnology, this compound can be used to functionalize nanoparticles. For instance, its non-deuterated counterpart has been used in the functionalization of nanoparticles for biomedical applications like tumor cell sorting. pharmaffiliates.com The deuterated version could serve as a tracer in these systems to quantitatively track the nanoparticles and understand their behavior in biological environments.

The table below summarizes the potential impact of using this compound in materials science.

| Application Area | Prospective Use of this compound | Potential Benefit |

| Polymer Synthesis (ATRP) | Initiator for polymerization | Elucidation of reaction mechanisms via KIE; Creation of polymers with enhanced thermal or photochemical stability. unam.mxosti.gov |

| Polymer Physics | Component in polymer blends | Contrast enhancement for neutron scattering studies to probe polymer conformation and dynamics. unam.mx |

| Nanomaterials | Surface functionalization of nanoparticles | Enables tracking and quantification of nanoparticles in complex systems; potential for creating more stable nanomaterial coatings. pharmaffiliates.com |

| Ferroelectric Materials | Component in hydrogen-bonded solids | Investigation of geometric isotope effects on phase transition temperatures and other physical properties. rsc.org |

Integration into Systems Biology and Metabolomics for Quantitative Research

Stable isotope-labeled compounds, such as this compound, are indispensable tools in systems biology and metabolomics, particularly for quantitative analysis using mass spectrometry (MS). clearsynth.comtexilajournal.com These deuterated molecules serve as ideal internal standards for quantifying endogenous analytes in complex biological matrices like blood, plasma, or cell extracts. clearsynth.comtexilajournal.comnih.gov

The key advantage of using a deuterated internal standard is that it is chemically and physically almost identical to the analyte of interest. researchgate.net This means it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. texilajournal.com However, due to its higher mass, it is easily distinguished from the non-labeled analyte by the detector. clearsynth.com This allows for highly accurate and precise quantification by correcting for sample loss during preparation and for variations in instrument response. clearsynth.comtexilajournal.com

While direct applications of this compound in metabolomics are not yet widely documented, its properties make it a strong candidate for use as an internal standard in targeted analyses. For example, if researchers were studying metabolic pathways involving structurally similar small-molecule carboxylic acids, this compound could be added to samples at a known concentration to ensure accurate measurement of the target metabolites. clearsynth.comtexilajournal.com

The principles of its utility are demonstrated in numerous studies where other deuterated compounds are used:

Therapeutic Drug Monitoring: Deuterated analogs of immunosuppressive drugs like cyclosporine A and mycophenolic acid are used as internal standards to precisely measure drug levels in patients' blood, which is crucial for avoiding toxicity or transplant rejection. texilajournal.comtexilajournal.com

Metabolic Flux Analysis: Deuterium-labeled substrates like [6,6-²H₂]-glucose are used to trace metabolic pathways in cells and tissues. By analyzing the incorporation of deuterium into downstream metabolites, researchers can quantify metabolic rates and fluxes. nih.gov

Toxicology: Deuterated standards have been prepared to quantify toxins, such as T-2 and HT-2, in human blood samples by tandem mass spectrometry. nih.gov

The table below outlines the roles of deuterated standards in quantitative research.

| Research Area | Function of Deuterated Standard | Example |

| Pharmacokinetics | Internal standard for drug quantification | Measuring immunosuppressive drug levels in whole blood. texilajournal.comtexilajournal.com |

| Metabolomics | Internal standard for metabolite quantification; Tracer for metabolic pathways | Quantifying toxins in blood; nih.gov Tracing glucose metabolism in brain tissue. nih.gov |

| Clinical Chemistry | Internal standard for biomarker quantification | Testosterone measurement by LC-MS/MS. researchgate.net |

Exploration of Unprecedented Mechanistic Discoveries through Advanced Isotopic Probing

The replacement of a hydrogen atom with a deuterium atom can significantly affect the rate of a chemical reaction if the C-H bond is broken or formed in the rate-determining step. This phenomenon, known as the primary kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. primescholars.comwikipedia.org The C-D bond is stronger than the C-H bond, primarily due to a lower zero-point vibrational energy, meaning it requires more energy to break. primescholars.com Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage. unam.mxprimescholars.com

By measuring the ratio of the rate constants for the protiated and deuterated reactants (kH/kD), chemists can gain deep insights into the transition state of a reaction. primescholars.comnih.gov A kH/kD value significantly greater than 1 suggests that the C-H bond is being broken in the rate-limiting step. primescholars.com

This compound, with its six deuterium atoms, can be used as a probe in various mechanistic studies. Although the deuterium atoms are on the methyl groups and not directly attached to the carboxylic acid or the carbon bearing the bromine, they can still provide valuable information through secondary kinetic isotope effects (SKIEs). wikipedia.org SKIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. wikipedia.org These effects, while smaller than primary KIEs, can reveal changes in hybridization or steric environment at the transition state.

Potential applications for this compound in mechanistic probing include:

Studying Nucleophilic Substitution Reactions: Investigating the mechanism of reactions where the bromide is displaced. The SKIE could help differentiate between SN1 and SN2-like pathways. wikipedia.org

Investigating Polymerization Initiation: As mentioned in section 7.2, using this deuterated initiator in ATRP can help clarify the mechanism of the initiation step.

Probing Enzyme Mechanisms: While less direct for this specific molecule, the principle of using deuterated compounds is central to understanding enzyme-catalyzed reactions, particularly those involving hydrogen transfer or metabolic transformations. nih.govnih.govresearchgate.net

The study of KIEs has a long history in physical organic chemistry and continues to be a fundamental technique for understanding the intricate details of chemical transformations. nih.govportico.orgiaea.orgacs.org

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2-Bromoisobutyric-d6 Acid in laboratory settings?

- Methodological Answer : Follow guidelines for structurally similar brominated acids, such as wearing nitrile gloves, chemical-resistant lab coats, and eye protection. Work in a fume hood to avoid inhalation. Store in a cool, dry area away from oxidizers and strong bases. For spills, use inert absorbents (e.g., diatomaceous earth) and decontaminate surfaces with ethanol . Regularly review SDS updates for deuterated analogs, as isotopic substitution may alter reactivity or toxicity.

Q. How is this compound synthesized, and how can isotopic purity be ensured?

- Methodological Answer : Synthesis typically involves deuteration of 2-bromoisobutyric acid using deuterated reagents (e.g., D₂O or deuterated alcohols) under acid-catalyzed conditions. Isotopic purity (>98% d6) requires rigorous purification via recrystallization or column chromatography. Confirm purity via -NMR (absence of proton signals at 1.4–1.6 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer : Use -NMR to confirm deuterium incorporation at specific positions. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC)-MS quantifies isotopic impurities. Cross-reference spectral data with NIST Chemistry WebBook entries for non-deuterated analogs .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) impact reaction kinetics when this compound is used in atom transfer radical polymerization (ATRP)?

- Methodological Answer : Deuteration at the α-position alters bond dissociation energies, slowing initiation rates due to ratios >1. Design kinetic experiments using stopped-flow spectroscopy or electron paramagnetic resonance (EPR) to monitor radical intermediates. Compare polymerization rates with non-deuterated initiators and apply the Eyring equation to quantify KIEs .

Q. How can researchers address discrepancies between theoretical and observed deuteration levels in spectroscopic data?

- Methodological Answer : Contradictions may arise from incomplete deuteration or isotopic exchange during storage. Use tandem MS (MS/MS) to distinguish between positional isomers. Validate NMR integration with internal standards (e.g., tetramethylsilane). Statistical tools like ANOVA can identify systematic errors in sample preparation or instrument calibration .

Q. What methodological challenges arise when using this compound as a tracer in metabolic or polymer studies?

- Methodological Answer : Tracking deuterium incorporation in polymers requires matrix-assisted laser desorption/ionization (MALDI)-TOF MS to resolve isotopic distributions. Challenges include signal suppression from non-deuterated contaminants and low sensitivity in complex matrices. Optimize sample preparation (e.g., desalting) and employ -NMR to correlate deuteration with chain-end functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.